Thiopurinol ribonucleoside monophosphate is a chemical compound derived from thiopurinol, a medication primarily used in the treatment of gout and certain autoimmune diseases. This compound functions as a prodrug, which means it is metabolized into an active form within the body. The therapeutic applications of thiopurinol ribonucleoside monophosphate are closely related to its ability to inhibit purine metabolism, making it significant in the context of cancer treatment and immunosuppression.
Thiopurinol ribonucleoside monophosphate is synthesized from thiopurinol, which is a purine analog. It belongs to the class of nucleoside monophosphates and is categorized under purine metabolism inhibitors. Its classification is crucial for understanding its biochemical interactions and therapeutic potential.
The synthesis of thiopurinol ribonucleoside monophosphate typically involves several key steps:
These steps are essential for ensuring high yields and purity of the final product, which can then be tested for biological activity in cellular models .
Thiopurinol ribonucleoside monophosphate has a complex molecular structure characterized by its purine base, ribose sugar, and phosphate group. The structural formula can be expressed as:
This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms, which are critical for its biological function. The molecular weight is approximately 299.2 g/mol.
Thiopurinol ribonucleoside monophosphate undergoes several important chemical reactions:
The mechanism of action of thiopurinol ribonucleoside monophosphate primarily revolves around its role as an inhibitor of de novo purine synthesis. It exerts its effects through:
Thiopurinol ribonucleoside monophosphate exhibits several notable physical and chemical properties:
These properties are essential for understanding how thiopurinol ribonucleoside monophosphate behaves in biological systems .
Thiopurinol ribonucleoside monophosphate has significant applications in various scientific fields:
Thiopurinol ribonucleoside monophosphate (TRMP), systematically named [(2R,3S,4R,5S)-3,4-dihydroxy-5-(6-sulfanylidene-7H-purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate, is a thioguanine-derived nucleotide analog. Its molecular formula is C₁₀H₁₃N₄O₇PS, with a molecular weight of 364.27 g/mol [2] [9]. Structurally, TRMP features:
Biochemically, TRMP belongs to the antimetabolite class of purine analogs. It acts as a precursor to bioactive thioguanine nucleotides (TGNs), competing with endogenous purines in nucleotide synthesis pathways. The thioketo group at C6 is critical for its mechanism of action, facilitating incorporation into nucleic acids or inhibition of GTP-binding proteins [3] [6].
Table 1: Key Structural and Biochemical Identifiers of TRMP
Property | Value |
---|---|
CAS Registry Number | 81944-82-3 |
Synonyms | 6-Thio-IMP; 6-Mercaptopurine riboside-5ʹ-monophosphate |
Molecular Formula | C₁₀H₁₃N₄O₇PS |
Molecular Weight | 364.27 g/mol |
Spectral Properties | λmax = 322 nm (ε = 27.3 L·mmol⁻¹·cm⁻¹ in Tris-HCl pH 7.5) [9] |
Solubility | Poor aqueous solubility (BCS Class IV); pH-dependent ionization [5] |
The discovery of TRMP is rooted in the mid-20th-century work of Gertrude Elion and George Hitchings, who pioneered rational drug design to develop purine analogs. Their research at Burroughs Wellcome (1950s) focused on synthesizing thiopurine derivatives to disrupt nucleic acid synthesis in cancer cells. While 6-mercaptopurine (6-MP) and thioguanine were the first clinically deployed agents, TRMP emerged later as an intermediate in thiopurine metabolism [5] [8].
Key milestones in TRMP’s development include:
Table 2: Historical Milestones in TRMP Research
Time Period | Development | Significance |
---|---|---|
1950s | Synthesis of 6-MP by Elion and Hitchings | Foundation for thiopurine therapeutics |
1970s | Identification of TRMP as a 6-MP metabolite | Clarified activation pathway of thiopurines |
2000s | Prodrug delivery systems for 5ʹ-monophosphates | Addressed resistance due to HGPRT deficiency [1] |
2020s | TUC-seq DUAL validation of TRMP conversion | Confirmed intracellular bioactivation [1] |
TRMP serves as a pivotal metabolic intermediate in the mechanism of thiopurine drugs (e.g., azathioprine, mercaptopurine). Its therapeutic actions unfold through two primary pathways:
Metabolic Activation to Cytotoxic Agents
Immunomodulatory Mechanisms
Table 3: Therapeutic Mechanisms of TRMP Compared to Parent Thiopurines
Mechanistic Aspect | TRMP | 6-MP/Thioguanine |
---|---|---|
Activation Requirement | Direct intracellular phosphorylation | Requires HGPRT-mediated conversion |
Resistance Bypass | Effective in HGPRT-deficient cells [1] | Limited by HGPRT expression |
Primary Therapeutic Target | Rac1 GTPase; DNA/RNA incorporation | Purine synthesis inhibition |
Role in Combination Therapy | Synergizes with methotrexate | Dependent on metabolic activation |
Overcoming Therapeutic Limitations
TRMP-based prodrugs address key shortcomings of conventional thiopurines:
Recent advances include nanoformulations of TRMP analogs to enhance solubility and target lymphoid tissues, though these remain in preclinical evaluation [5] [8].
Concluding Remarks
Thiopurinol ribonucleoside monophosphate exemplifies the evolution of purine analogs from metabolic byproducts to rationally optimized therapeutic agents. Its dual roles as a cytotoxic nucleotide and an immunomodulator underscore the complexity of thiopurine pharmacology. Future research may leverage TRMP’s structure to develop prodrugs with enhanced tissue specificity, potentially expanding applications beyond oncology and autoimmunity.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: